6-Amino-3-(4-chloro-3-methoxycarbonylphenyl)picolinic acid
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Overview
Description
6-Amino-3-(4-chloro-3-methoxycarbonylphenyl)picolinic acid is a complex organic compound that belongs to the class of picolinic acids. Picolinic acids are derivatives of pyridinecarboxylic acid and are known for their diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 6-Amino-3-(4-chloro-3-methoxycarbonylphenyl)picolinic acid typically involves multi-step organic reactionsThe reaction conditions usually require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Chemical Reactions Analysis
6-Amino-3-(4-chloro-3-methoxycarbonylphenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation, nitration, and sulfonation are typical substitution reactions that this compound can undergo.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
6-Amino-3-(4-chloro-3-methoxycarbonylphenyl)picolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to disrupt viral entry into host cells.
Industry: It is used in the development of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 6-Amino-3-(4-chloro-3-methoxycarbonylphenyl)picolinic acid involves its interaction with specific molecular targets and pathways. For instance, in its antiviral application, the compound blocks the fusion of the viral envelope with the host cell membrane, thereby preventing the virus from entering the host cell and replicating . In herbicidal applications, it induces the up-regulation of auxin genes, leading to plant death .
Comparison with Similar Compounds
6-Amino-3-(4-chloro-3-methoxycarbonylphenyl)picolinic acid can be compared with other picolinic acid derivatives, such as:
Picolinic acid: Known for its role in zinc absorption and its antiviral properties.
Picloram: A widely used herbicide with a similar structure but different functional groups.
Nicotinic acid:
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
6-amino-3-(4-chloro-3-methoxycarbonylphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c1-21-14(20)9-6-7(2-4-10(9)15)8-3-5-11(16)17-12(8)13(18)19/h2-6H,1H3,(H2,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMOBRCFQQWMEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=C(N=C(C=C2)N)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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